molecular formula C10H11BrO3 B12998566 Ethyl 4-bromo-2-hydroxy-6-methylbenzoate

Ethyl 4-bromo-2-hydroxy-6-methylbenzoate

Cat. No.: B12998566
M. Wt: 259.10 g/mol
InChI Key: PAKCBZOAOUTJIQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a methyl group on the benzene ring, along with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-hydroxy-6-methylbenzoate typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-hydroxy-6-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions often include the use of bromine or a bromine source, such as N-bromosuccinimide (NBS), in the presence of a catalyst like iron(III) bromide. The esterification step can be carried out using sulfuric acid as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 4-amino-2-hydroxy-6-methylbenzoate or 4-thio-2-hydroxy-6-methylbenzoate.

    Oxidation: Formation of 4-bromo-2-oxo-6-methylbenzoate.

    Reduction: Formation of 4-bromo-2-hydroxy-6-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 4-bromo-2-hydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-hydroxy-6-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Ethyl 4-bromo-2-hydroxy-6-methylbenzoate can be compared with similar compounds such as:

    Ethyl 4-bromo-2-hydroxybenzoate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Ethyl 4-bromo-6-methylbenzoate: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.

    Ethyl 2-hydroxy-6-methylbenzoate: Lacks the bromine atom, which may alter its electrophilic properties.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 4-bromo-2-hydroxy-6-methylbenzoate

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5,12H,3H2,1-2H3

InChI Key

PAKCBZOAOUTJIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)Br)O

Origin of Product

United States

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